![molecular formula C11H11F2NO4 B1321319 Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester CAS No. 87967-35-9](/img/structure/B1321319.png)

Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

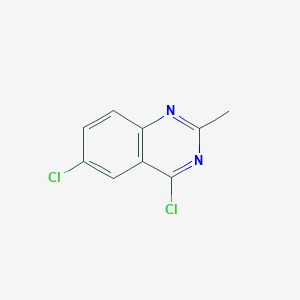

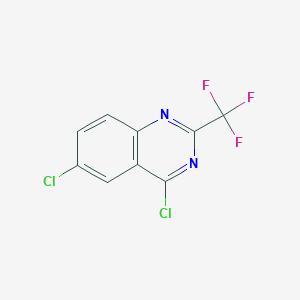

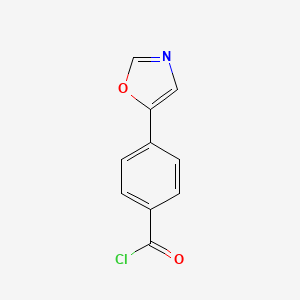

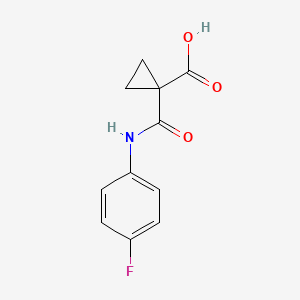

“Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester” is a chemical compound with a molecular formula of C11H11F2NO4 . It is related to 2-Oxo-2-{[4-(trifluoromethoxy) phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate, which has a molecular formula of C18H13F6NO5 .

Synthesis Analysis

The synthesis of such compounds typically involves reactions like esterification, where an alcohol reacts with a carboxylic acid in the presence of a strong-acid catalyst . The reaction is reversible and does not go to completion. The products are a carboxylic acid and an alcohol . For a more specific synthesis pathway, consultation with a synthetic chemist or a detailed literature search would be necessary.Chemical Reactions Analysis

Esters, like “this compound”, can undergo a variety of reactions. One such reaction is hydrolysis, which can occur under acidic or basic conditions . Under acidic conditions, the ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol .Applications De Recherche Scientifique

Synthesis and Condensation Reactions

Condensation with Active Methylene Reagents : Acetic acid ethyl esters undergo condensation with active methylene nitriles to form various chemical compounds, as demonstrated in the synthesis of arylazonicotinates and pyridazinones. This process involves intricate reactions such as 6π-electrocyclization, indicating the utility of acetic acid ethyl esters in complex organic syntheses (Al-Mousawi & El-Apasery, 2012).

Synthesis of Novel Compounds : Acetic acid ethyl esters are used in the synthesis of diverse chemical entities. For instance, they play a key role in the synthesis of antimicrobial agents and compounds with potential antitumor activity, such as 5-oxo-[1,2,4]triazole derivatives (Demirbas et al., 2004).

Chemical Reactions in Pharmaceutical Synthesis : In the field of pharmaceuticals, acetic acid ethyl esters are crucial for synthesizing compounds like α-ketoamide derivatives. They are used with other reagents for ring opening of N-acylisatin, highlighting their versatility in creating structurally complex pharmaceuticals (El‐Faham et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions. In general, exposure to chemicals should be minimized, and personal protective equipment should be used when handling chemicals .

Propriétés

IUPAC Name |

ethyl 2-[4-(difluoromethoxy)anilino]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO4/c1-2-17-10(16)9(15)14-7-3-5-8(6-4-7)18-11(12)13/h3-6,11H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZVFJDUMCBMGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611374 |

Source

|

| Record name | Ethyl [4-(difluoromethoxy)anilino](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87967-35-9 |

Source

|

| Record name | Ethyl [4-(difluoromethoxy)anilino](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)